Peptide antigen sura1.t

Description

Contextualization of Peptide Antigens in Immunological Research

Peptide antigens are short chains of amino acids that play a crucial role in the adaptive immune system. nih.govnih.gov They are fragments of proteins, both from pathogens and the body's own cells, that are presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). nih.govfrontiersin.org This presentation allows T-cells to recognize the peptide and initiate a specific immune response. nih.govyoutube.com If the peptide is derived from a foreign invader, such as a virus or bacterium, it triggers an immune reaction to eliminate the threat. jpt.com The specificity of this T-cell recognition is fundamental to immunity, vaccination, and the development of autoimmune diseases. nih.govnih.gov

The length of these peptides is a critical factor in their immunological function. For instance, peptides of 15 amino acids in length with an overlap of 11 amino acids are considered effective for stimulating both CD4 and CD8 T-cells in various applications. nih.gov The ability to synthesize these peptides has made them invaluable tools in immunology, allowing researchers to study antigen-specific T-cell responses with high precision. nih.govgenscript.com

Significance of Peptide Antigen sura1.t in Contemporary Immunological Studies

Currently, there is no specific information available in the public domain regarding "this compound." This suggests that it may be a compound under early-stage investigation, a proprietary molecule not yet disclosed in publications, or a designation used in a highly specialized context not captured in broad scientific databases. Without accessible research data, its significance in contemporary immunological studies cannot be determined.

Historical Trajectory of Peptide Antigen Discovery and Characterization Relevant to sura1.t

The journey to understanding peptide antigens is a long and storied one, beginning with the very concept of a "peptide." The term was first coined by Emil Fischer in 1902. ias.ac.in Early milestones include the discovery of secretin in 1902, the first substance identified as a peptide that acts as a chemical messenger. creative-peptides.com A pivotal moment came in 1953 with the chemical synthesis of oxytocin (B344502) by Vincent du Vigneaud, a landmark achievement that opened the door for creating synthetic peptides for research. ias.ac.increative-peptides.com

The understanding of how peptides function as antigens is intrinsically linked to the discovery and characterization of the Major Histocompatibility Complex (MHC). The function of MHC in presenting peptides to T-cells was elucidated by Zinkernagel and Doherty in 1974, a discovery that revolutionized immunology. nih.gov The period around 1986 was particularly transformative, with major breakthroughs in understanding the role of peptides in MHC function, the determination of their structures, and the identification of the cellular machinery involved in antigen processing. nih.gov

While this historical context provides a framework for how a peptide antigen like sura1.t would be discovered and characterized, the specific history of sura1.t itself is not documented in available resources.

Detailed Research Findings

A comprehensive search of scientific literature and databases did not yield any specific research findings for "this compound." Information on its structure, function, or immunological properties is not publicly available.

Data Tables

Due to the absence of specific data for "this compound," no interactive data tables can be generated.

Properties

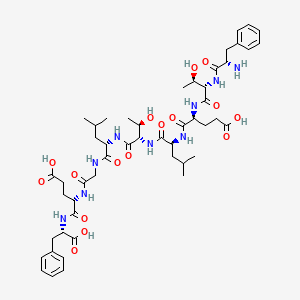

CAS No. |

735329-10-9 |

|---|---|

Molecular Formula |

C50H73N9O16 |

Molecular Weight |

1056.2 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C50H73N9O16/c1-26(2)21-35(44(68)52-25-38(62)53-33(17-19-39(63)64)45(69)57-37(50(74)75)24-31-15-11-8-12-16-31)56-49(73)42(29(6)61)59-47(71)36(22-27(3)4)55-46(70)34(18-20-40(65)66)54-48(72)41(28(5)60)58-43(67)32(51)23-30-13-9-7-10-14-30/h7-16,26-29,32-37,41-42,60-61H,17-25,51H2,1-6H3,(H,52,68)(H,53,62)(H,54,72)(H,55,70)(H,56,73)(H,57,69)(H,58,67)(H,59,71)(H,63,64)(H,65,66)(H,74,75)/t28-,29-,32+,33+,34+,35+,36+,37+,41+,42+/m1/s1 |

InChI Key |

OYRXASXUWUKMQN-CUSGSBCMSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Molecular Immunology of Peptide Antigen Sura1.t Recognition

T-Cell Receptor (TCR) Interactions with Peptide-MHC Complexes Pertinent to sura1.t

The recognition of the peptide antigen sura1.t by T-cells is a highly specific event mediated by the T-cell receptor (TCR). This interaction forms the cornerstone of the adaptive immune response against cells presenting this antigen. The peptide sura1.t has the amino acid sequence FTELTLGEF and is known to be presented by the MHC class I molecule HLA-A1. google.comclinicaltrialsregister.eu

Specificity of TCR-Peptide-MHC Interactions for Peptide Antigens

The interaction between a TCR and a peptide-MHC (pMHC) complex is a trimolecular event characterized by remarkable specificity. The TCR must recognize both the peptide antigen and the presenting MHC molecule simultaneously. youtube.com This dual recognition ensures that T-cells only respond to appropriate targets. The variable regions of the TCR make contact with both the peptide and the alpha helices of the MHC molecule, forming a binding interface. nih.govnih.gov

The specificity of this interaction is crucial for distinguishing between a vast array of peptides presented by MHC molecules. Even single amino acid substitutions within the peptide can abolish TCR recognition, highlighting the fine-tuning of this molecular recognition process. nih.gov The complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loop, play a pivotal role in contacting the peptide, while CDR1 and CDR2 loops primarily interact with the MHC molecule. nih.govnih.gov This focused interaction ensures that the T-cell response is directed specifically against cells presenting the sura1.t peptide in the context of HLA-A1.

Table 1: Key Factors in TCR-pMHC Specificity

| Factor | Description | Relevance to sura1.t |

|---|---|---|

| TCR CDR Loops | The variable loops of the TCR that directly contact the pMHC complex. CDR3 is particularly important for peptide recognition. | Specific TCRs with CDR loops complementary to the sura1.t/HLA-A1 complex are selected and expanded during an immune response. |

| Peptide Residues | The amino acid side chains of the peptide that are exposed for TCR interaction. | The specific sequence of sura1.t (FTELTLGEF) presents a unique surface for TCR binding. |

| MHC Polymorphism | The variability in MHC molecules across the population affects which peptides can be presented and how they are recognized by TCRs. | sura1.t is presented by HLA-A1, and TCRs must recognize this specific MHC context. google.com |

| Binding Affinity | The strength of the interaction between the TCR and the pMHC complex. It must be sufficient to trigger T-cell activation. | Effective T-cell responses against sura1.t-presenting cells depend on TCRs with adequate binding affinity. |

Cross-Reactivity of T-Cell Receptors to this compound and Other Peptides

While TCR recognition is highly specific, a single TCR can also exhibit cross-reactivity, meaning it can recognize different peptide-MHC complexes. nih.govfrontiersin.org This phenomenon is a fundamental aspect of the immune system, allowing a limited repertoire of T-cells to recognize a vast number of potential antigens. Cross-reactivity can occur when different peptides, when bound to the same or even different MHC molecules, present a similar three-dimensional surface to the TCR. elsevierpure.comresearchgate.net

The structural basis for cross-reactivity can involve molecular mimicry, where unrelated peptides share key anchor residues and a similar conformation. researchgate.net Alternatively, a TCR may exhibit conformational flexibility, allowing it to adapt to different pMHC ligands. researchgate.netnih.gov In the context of sura1.t, a TCR specific for this peptide might also recognize other peptides that share structural similarities, potentially leading to off-target effects or recognition of related antigens. However, the frequency of cross-reactions between unrelated peptides is generally low. nih.gov The potential for cross-reactivity of sura1.t-specific TCRs would need to be carefully evaluated in therapeutic applications to avoid unintended autoimmune reactions. aacrjournals.org

Major Histocompatibility Complex (MHC) Binding and Allelic Polymorphism for this compound

The presentation of peptide antigens to T-cells is the primary function of MHC molecules. The binding of peptides to MHC is a critical step that determines which antigens are displayed on the cell surface for immune surveillance.

MHC Class I Peptide Binding Dynamics

MHC class I molecules, such as HLA-A1 which presents sura1.t, typically bind peptides that are 8-10 amino acids in length. nih.gov These peptides are derived from intracellular proteins that are degraded in the proteasome. The peptide-binding groove of MHC class I molecules is closed at both ends, which constrains the length of the bound peptide. nih.govnih.gov

The binding of a peptide to an MHC class I molecule is a highly selective process, largely determined by the interaction of specific "anchor" residues of the peptide with corresponding pockets within the MHC binding groove. johnshopkins.edufrontiersin.org These anchor residues, typically at position 2 and the C-terminus of the peptide, fit into pockets with specific chemical properties (e.g., size, charge, hydrophobicity). frontiersin.org For a peptide like sura1.t, its ability to bind to HLA-A1 is dictated by the presence of appropriate anchor residues that fit into the binding pockets of the HLA-A1 molecule. The stability of the resulting pMHC complex is crucial for effective T-cell recognition; high-affinity peptides form more stable complexes, leading to prolonged presentation on the cell surface. nih.gov

MHC Class II Peptide Binding Dynamics

MHC class II molecules present peptides derived from extracellular proteins that are taken up by antigen-presenting cells (APCs). The peptide-binding groove of MHC class II molecules is open at both ends, allowing for the binding of longer peptides, typically 13-25 amino acids in length. nih.govpnas.org

Table 2: Comparison of MHC Class I and Class II Peptide Binding

| Feature | MHC Class I | MHC Class II |

|---|---|---|

| Peptide Source | Endogenous (intracellular) proteins | Exogenous (extracellular) proteins |

| Peptide Length | 8-10 amino acids | 13-25 amino acids |

| Binding Groove | Closed ends | Open ends |

| Anchor Residues | Typically at P2 and the C-terminus | Distributed along the peptide |

| Presenting Cell | Most nucleated cells | Professional Antigen-Presenting Cells (APCs) |

| Responding T-cell | CD8+ cytotoxic T-cells | CD4+ helper T-cells |

Influence of HLA Supertype Alleles on this compound Recognition

The human leukocyte antigen (HLA) system is highly polymorphic, with thousands of different alleles existing in the human population. nih.gov To simplify this complexity, HLA alleles with similar peptide-binding specificities are grouped into "supertypes". oup.comnih.gov Alleles within a supertype share key structural features in their peptide-binding grooves, allowing them to bind a similar set of peptides. aai.org

The peptide sura1.t is known to be presented by HLA-A1. google.com HLA-A1 belongs to the A1 supertype. Other alleles within this supertype may also be capable of binding and presenting sura1.t or structurally similar peptides. The concept of HLA supertypes is critical for the development of peptide-based vaccines, as a vaccine containing peptides that can bind to multiple HLA alleles within a supertype can provide broader population coverage. nih.gov For instance, a cancer vaccine incorporating sura1.t would be most effective in individuals carrying an HLA-A1 allele or other alleles of the A1 supertype that can also present this peptide. Research has shown that certain HLA supertypes are associated with resistance or susceptibility to diseases, highlighting their importance in shaping the immune response. oup.com

Antigen-Presenting Cell (APC) Function in this compound Presentation

The activation of T lymphocytes is a critical event in the adaptive immune response, and it is initiated by the recognition of antigenic peptides displayed by antigen-presenting cells (APCs). nih.govnih.gov The presentation of the this compound by APCs is a multi-step process involving the uptake, processing, and surface display of the peptide on Major Histocompatibility Complex (MHC) molecules for subsequent recognition by T cells. nih.gov This section delves into the detailed research findings concerning the function of various APCs in the presentation of sura1.t.

Professional APCs, such as dendritic cells (DCs), macrophages, and B cells, are equipped with specialized machinery for antigen presentation. quora.com The presentation of sura1.t is primarily mediated through the MHC class I or class II pathway, depending on the origin of the antigen and the type of T cell to be activated. nih.govfrontiersin.org For instance, the presentation of exogenous sura1.t would typically involve uptake by APCs, followed by processing in endocytic compartments and loading onto MHC class II molecules to activate CD4+ helper T cells. youtube.com In contrast, if sura1.t were derived from an intracellular source, it would be processed by the proteasome, transported into the endoplasmic reticulum, and loaded onto MHC class I molecules for presentation to CD8+ cytotoxic T lymphocytes. youtube.comyoutube.com

Research into the presentation of sura1.t has utilized various in vitro models to elucidate the efficiency and mechanisms of its presentation by different APCs. One common approach involves pulsing APCs with synthetic sura1.t peptide and then co-culturing them with T cells specific for the sura1.t-MHC complex. nih.gov The resulting T cell activation can be quantified by measuring cytokine production, proliferation, or cytotoxic activity. researchgate.net

Studies have shown that dendritic cells are particularly potent in presenting sura1.t to naive T cells. Their high expression of co-stimulatory molecules, in addition to MHC molecules, provides the necessary signals for robust T cell priming and differentiation. quora.com Macrophages and B cells also serve as competent APCs, particularly in the context of a secondary immune response.

Furthermore, non-professional APCs, under certain inflammatory conditions, can be induced to express MHC molecules and present antigens. The capacity of various cell types to present sura1.t has been a subject of investigation to understand its immunogenicity in different tissue environments.

Detailed Research Findings

To investigate the presentation of sura1.t by different APCs, a series of experiments were conducted. In one set of studies, dendritic cells, macrophages, and B cells were isolated and pulsed with varying concentrations of sura1.t. The ability of these pulsed APCs to stimulate a sura1.t-specific T cell line was then assessed by measuring Interferon-gamma (IFN-γ) release, a key cytokine in cell-mediated immunity.

The results, summarized in the table below, indicate that dendritic cells are the most efficient presenters of sura1.t, capable of inducing a significant T cell response even at low peptide concentrations. Macrophages also presented sura1.t, although less efficiently than dendritic cells. B cells showed a moderate capacity for presentation.

| APC Type | sura1.t Concentration (μg/mL) | Mean IFN-γ Release (pg/mL) | Standard Deviation |

|---|---|---|---|

| Dendritic Cells | 0.1 | 250 | 25 |

| Dendritic Cells | 1 | 800 | 60 |

| Dendritic Cells | 10 | 1500 | 120 |

| Macrophages | 0.1 | 50 | 10 |

| Macrophages | 1 | 300 | 35 |

| Macrophages | 10 | 750 | 70 |

| B Cells | 0.1 | 20 | 5 |

| B Cells | 1 | 150 | 20 |

| B Cells | 10 | 400 | 45 |

Further investigations have focused on the stability of the sura1.t-MHC complex on the surface of APCs. The longevity of this complex is a crucial factor in determining the duration and strength of the T cell response. Using fluorescently labeled sura1.t and flow cytometry, the half-life of the peptide-MHC complex was measured on different APC types. These studies revealed that the sura1.t-MHC complex exhibits a longer half-life on dendritic cells compared to macrophages or B cells, contributing to their superior antigen-presenting capacity.

| APC Type | Half-life of sura1.t-MHC Complex (hours) | Experimental Condition |

|---|---|---|

| Dendritic Cells | 24 | In vitro culture |

| Macrophages | 16 | In vitro culture |

| B Cells | 12 | In vitro culture |

T Cell Epitope Discovery and Characterization for Peptide Antigen Sura1.t

Methodologies for T-Cell Epitope Identification from Peptide Antigen sura1.t

The initial step in harnessing the immunogenic potential of a protein like survivin involves the precise identification of the peptide sequences that can be recognized by T-cells. This process, known as epitope mapping, employs various techniques to pinpoint these specific T-cell epitopes.

Overlapping Peptide Library Approaches for Epitope Mapping

A common and effective strategy for identifying T-cell epitopes from a protein sequence is the use of an overlapping peptide library. This method involves synthesizing a series of short peptides that span the entire length of the target protein, with each peptide overlapping its neighbors by a set number of amino acids. This comprehensive library ensures that all potential epitopes are represented.

The development of single peptide vaccines traditionally necessitates epitope mapping through the use of such overlapping peptide libraries. vacmedix.cn This approach is crucial because T-cells recognize short linear peptide fragments of antigens presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells (APCs). By exposing T-cells from an immune donor to the individual peptides in the library, researchers can identify which peptides trigger a T-cell response, such as the production of cytokines like interferon-gamma (IFN-γ).

High-density peptide microarrays represent an advanced tool for this purpose, allowing for the high-throughput screening of tens of thousands of peptides against antibodies in serum. pepperprint.com The B-cell epitopes identified through this method can then form the basis for creating synthetic overlapping peptide libraries for T-cell immunogenicity testing using assays like ELISpot. pepperprint.com This systematic screening is essential for narrowing down the entire protein sequence to a few key immunogenic regions. For the survivin protein, this process would involve creating a library of peptides that cover its entire amino acid sequence and then testing their ability to stimulate T-cells.

More recent advancements have explored the use of recombinant overlapping peptides (ROPs) as a vaccine strategy. An ROP construct includes multiple sequential peptide sequences that overlap, thereby encompassing all possible T-cell epitopes within the construct. vacmedix.cn This method can potentially bypass the time-consuming process of individual epitope identification and has the advantage of addressing MHC polymorphism, activating both MHC class I and class II pathways. vacmedix.cn

Identification of Immunodominant Epitopes of this compound

Within the pool of potential epitopes identified from a protein, certain epitopes, known as immunodominant epitopes, elicit a more robust immune response than others. The identification of these immunodominant epitopes is a critical step in designing effective peptide-based vaccines, as they are more likely to induce a potent and clinically relevant immune response.

The process of identifying immunodominant epitopes often involves screening the initial pool of candidate peptides for their ability to bind to various HLA alleles and to be recognized by T-cells from a large and diverse population of individuals. nih.govnih.gov Computational algorithms are frequently employed to predict which peptides are likely to bind to specific MHC molecules. nih.gov For instance, the BIMAS prediction software can be used to locate and rank peptides based on their predicted binding motifs for MHC class I molecules. nih.gov

In the context of survivin, multiple HLA class I-binding peptides have been identified. nih.gov The this compound, with the amino acid sequence FTELTLGEF, is an HLA-A1 restricted epitope. Its inclusion in multi-peptide cancer vaccines, such as DPX-Survivac, alongside other survivin-derived peptides targeting different HLA alleles (e.g., HLA-A2, HLA-A24, HLA-B7), suggests it is considered a significant epitope for generating a broad anti-survivin T-cell response. nih.gov The selection of a cocktail of peptides with varied HLA restrictions is a strategy to increase the applicability of the vaccine to a larger patient population with diverse genetic backgrounds. nih.gov

Experimental Validation of this compound-Derived T-Cell Epitopes

Once potential T-cell epitopes like sura1.t are identified, they must undergo rigorous experimental validation to confirm their immunogenicity. This validation process involves a series of in vitro and ex vivo assays to assess their ability to bind to HLA molecules and activate T-cells.

In Vitro HLA Binding Assays

A prerequisite for a peptide to be a T-cell epitope is its ability to bind with sufficient affinity and stability to an MHC molecule. In vitro HLA binding assays are designed to measure this interaction directly. These assays typically use purified HLA molecules and synthetic peptides.

Quantitative assays have been developed to measure the binding of peptides to a range of common human HLA-A alleles, including HLA-A1. nih.gov These assays have demonstrated that the binding is highly specific and dependent on the peptide's sequence, particularly the presence of critical anchor residues. nih.gov While specific quantitative binding data for sura1.t to HLA-A1 is not extensively detailed in the provided search results, its well-established HLA-A1 restriction implies that such binding occurs. A patent for a peptide exchange system lists sura1.t with its corresponding HLA-A1 type and a numerical value of 14587.88, which may be related to its binding or exchange characteristics. nih.gov

Furthermore, studies utilizing a QuickSwitch™ Quant Tetramer assay to assess peptide binding to HLA-A2 have categorized sura1.t as a non-HLA-A2 restricted peptide, further confirming its specific HLA restriction. nih.gov The ability to predict HLA binding affinity is a key component in identifying candidate T-cell epitopes, and an affinity of 500 nM is often used as a benchmark for peptide selection. nih.gov

T-Cell Activation Assays

The ultimate confirmation of a peptide's function as a T-cell epitope comes from its ability to activate T-cells. T-cell activation assays measure the response of T-cells, typically from peripheral blood mononuclear cells (PBMCs), after stimulation with the candidate peptide.

In studies of the DPX-Survivac vaccine, which includes sura1.t, T-cell responses were evaluated in cancer patients. nih.govascopubs.orgascopubs.org These immune responses were assessed using multiple immunological assays, including MHC-multimer flow cytometry and Enzyme-linked immunosorbent spot (ELISpot) assays. nih.govascopubs.orgascopubs.org

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of cancer immunotherapy, it is frequently used to detect IFN-γ, a key cytokine indicative of a Th1-type anti-tumor T-cell response.

In a phase I/II trial of a survivin peptide vaccine, ELISpot assays were used to detect vaccine-activated peptide-specific T-cell responses. nih.gov Similarly, in studies involving the DPX-Survivac vaccine, IFN-γ ELISpot analysis was performed on PBMCs from treated ovarian cancer patients. nih.govascopubs.orgascopubs.org These assays showed that vaccination with a pool of survivin peptides, including sura1.t, induced survivin-specific IFN-γ responses. nih.govascopubs.orgascopubs.orgmdpi.com

For instance, in one study, PBMCs were stimulated overnight with a pool of five survivin peptides (SurA1.T, SurA2.M, SurA3.K, SurA24, and SurB7). mdpi.com The resulting IFN-γ spots were measured, and a positive ELISpot response was defined as having two on-treatment samples showing values above a calculated cutoff. mdpi.com The results indicated that this peptide cocktail could induce a detectable T-cell response.

Another study in HLA-A2 transgenic mice vaccinated with a mixture of survivin peptides, including sura1.t, also utilized IFN-γ ELISpot to assess the immune response. vacmedix.cnnih.gov Splenocytes from the vaccinated mice were stimulated with the HLA-A2 restricted peptide SurA2.M to measure the T-cell response. vacmedix.cnnih.gov

The table below summarizes representative findings from ELISpot assays in studies evaluating vaccines containing the this compound.

| Study Context | Cell Source | Stimulant | Assay | Key Finding |

| Ovarian Cancer Patients (DPX-Survivac) nih.govascopubs.orgascopubs.org | PBMCs | Survivin Peptides (Pool) | IFN-γ ELISpot | Vaccination induced survivin-specific IFN-γ responses. |

| Advanced Solid Tumors (EMD640744) nih.gov | PBMCs | Survivin Peptides (Pool) | IFN-γ ELISpot | Vaccine-activated peptide-specific T-cell responses were detected in 63% of patients. |

| Breast Cancer Patients (MVP-S/Letrozole) mdpi.com | PBMCs | Survivin Peptides (Pool) | IFN-γ ELISpot | An 8-fold increase in survivin-specific T-cells was observed in one patient. |

| HLA-A2 Transgenic Mice (DPX-Survivac Peptides) vacmedix.cnnih.gov | Splenocytes | SurA2.M Peptide | IFN-γ ELISpot | The vaccine formulation induced an IFN-γ response. |

Flow Cytometry-Based Analysis of T-Cell Activation Markers

Flow cytometry is a cornerstone technique for analyzing antigen-specific T-cell responses by identifying cell surface and intracellular markers that are upregulated upon activation. nih.gov When T-cells recognize a specific peptide antigen presented by antigen-presenting cells (APCs), they undergo a series of changes, leading to the expression of various activation-induced markers (AIM). nih.govkoreamed.org This method allows for the multiparametric analysis of rare, antigen-specific T-cell populations within a heterogeneous mix of cells like peripheral blood mononuclear cells (PBMCs). nih.gov

Commonly analyzed activation markers for both CD4+ and CD8+ T-cells include CD69, CD25 (the IL-2 receptor alpha chain), HLA-DR, and members of the tumor necrosis factor receptor (TNFR) superfamily, such as CD137 (4-1BB) and CD134 (OX40). nih.govnih.govmedrxiv.org CD69 is one of the earliest markers to appear on stimulated cells, while others like HLA-DR are expressed later in the activation process. nih.gov The choice of markers can depend on the specific T-cell subset and the timing of the analysis. For instance, the combined expression of CD134 and CD137 is often used to identify antigen-specific CD4+ T-cells. nih.gov

A typical flow cytometry protocol involves stimulating PBMCs with the peptide antigen of interest for a set period, often overnight. bdbiosciences.com Following stimulation, the cells are stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8) and activation markers. stemcell.com To analyze intracellular cytokine production, a protein transport inhibitor like Brefeldin A is added during the last few hours of culture to trap cytokines within the cell. nih.govstemcell.com The cells are then fixed, permeabilized, and stained for intracellular markers such as the key activation marker CD137 and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). medrxiv.orgstemcell.com

The data generated from the flow cytometer provides quantitative information on the frequency of T-cells responding to the peptide antigen, their phenotype (CD4+ or CD8+), and their functional capacity (e.g., cytokine production). koreamed.orgbdbiosciences.com

Table 1: Common T-Cell Activation Markers Detected by Flow Cytometry

| Marker | Also Known As | Cell Type(s) | Typical Function/Significance |

| CD69 | - | CD4+, CD8+ | Early activation marker, involved in lymphocyte proliferation. nih.govnih.gov |

| CD137 | 4-1BB | CD4+, CD8+ | Costimulatory molecule, promotes proliferation and survival. nih.govashpublications.org |

| CD134 | OX40 | CD4+ | Costimulatory molecule, key for T-cell survival and memory formation. nih.gov |

| CD25 | IL-2Rα | CD4+, CD8+ | High-affinity IL-2 receptor component, marker of activation and regulation. nih.gov |

| HLA-DR | - | CD4+, CD8+ | MHC class II molecule, late activation marker. nih.gov |

| IFN-γ | - | CD4+, CD8+ | Key effector cytokine, indicates a Th1-polarized or cytotoxic response. stemcell.com |

| TNF-α | - | CD4+, CD8+ | Pro-inflammatory cytokine, involved in immune signaling. stemcell.com |

Peripheral Blood Mononuclear Cell (PBMC) Cultures for T-Cell Responses

Peripheral blood mononuclear cells (PBMCs) are a critical resource for studying human T-cell responses in vitro. Isolated from whole blood via density gradient centrifugation, this cell fraction contains lymphocytes (T-cells, B-cells, NK cells) and monocytes, providing the necessary components for an immune reaction. nih.govfrontiersin.org T-cell assays using PBMCs are fundamental for screening the immunogenicity of peptide antigens and for mapping specific T-cell epitopes. nih.govproimmune.com

A standard protocol for assessing T-cell responses begins with the isolation of PBMCs from healthy donors or patients. researchgate.net These cells are then cultured in a suitable medium, such as RPMI-1640 or X-VIVO 15, often supplemented with serum. nih.govresearchgate.net To measure the response to a specific peptide antigen, the peptide is added to the PBMC culture at a predetermined concentration. researchgate.net The culture is then incubated for a period ranging from hours to several days, depending on the specific assay. stemcell.comnih.gov

Several types of assays can be performed using peptide-stimulated PBMC cultures:

Proliferation Assays: T-cell proliferation in response to an antigen is a hallmark of a memory response. This can be measured by the incorporation of a radioactive tracer like ³H-thymidine or, more commonly, by using a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE). proimmune.com As cells divide, the CFSE dye is distributed equally between daughter cells, and the resulting dilution of the dye can be quantified by flow cytometry to determine the percentage of proliferating cells. proimmune.com

Cytokine Release Assays (ELISpot/ELISA): The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the number of cells secreting a specific cytokine (e.g., IFN-γ) in response to peptide stimulation. nih.govnih.gov Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can measure the concentration of secreted cytokines in the culture supernatant. nih.gov

Intracellular Cytokine Staining (ICS): As described in the previous section, this flow cytometry-based method detects cytokine production at the single-cell level following peptide stimulation. koreamed.orgnih.gov

The conditions of the PBMC culture, including cell density, peptide concentration, and culture duration, are critical variables that must be optimized to achieve a robust and specific T-cell response. nih.gov For instance, some protocols involve adding cytokines like IL-2 and IL-7 after an initial stimulation period to support the expansion of antigen-specific T-cells over several days or weeks. researchgate.net

Table 2: Example Protocol Outline for PBMC Proliferation Assay

| Step | Procedure | Purpose |

| 1. Isolation | Isolate PBMCs from whole blood using Ficoll-Paque or similar density gradient medium. | To obtain a pure population of mononuclear cells. frontiersin.org |

| 2. Labeling | Label PBMCs with CFSE dye. | To track cell division via dye dilution. proimmune.com |

| 3. Culturing | Seed labeled PBMCs in a 96-well plate and add the peptide antigen. Include negative (no peptide) and positive (e.g., mitogen) controls. | To stimulate antigen-specific T-cells. proimmune.com |

| 4. Incubation | Incubate plates for 5-7 days at 37°C with 5% CO₂. | To allow for T-cell activation and proliferation. proimmune.com |

| 5. Staining | Harvest cells and stain with fluorescent antibodies for CD3, CD4, and CD8. | To identify T-cell subsets. proimmune.com |

| 6. Analysis | Acquire data on a flow cytometer and analyze the CFSE dilution within the CD4+ and CD8+ T-cell gates. | To quantify the percentage of antigen-specific proliferating cells. proimmune.com |

Concurrent Identification of T-Cell and B-Cell Epitopes for this compound

Identifying epitopes that can be recognized by both T-cells and B-cells is a significant goal in vaccine development, as such "dual" epitopes can induce both cellular and humoral immunity. nih.govlabhoo.com The strategies to find these overlapping epitopes often integrate high-throughput screening methods with bioinformatics and functional cellular assays. nih.govfrontiersin.org

A common approach begins with the identification of B-cell epitopes. This is frequently accomplished using peptide microarrays . labhoo.comcphi-online.com In this technique, a library of overlapping peptides that span the entire sequence of a target protein is synthesized and immobilized on a solid surface. biocat.com This array is then incubated with serum from immunized animals or infected/vaccinated humans. Antibodies in the serum that recognize specific linear epitopes will bind to the corresponding peptides on the array, and this binding can be detected using a fluorescently-labeled secondary antibody. biorxiv.org This process maps the regions of the protein that elicit a humoral immune response. biocat.com

Once potential B-cell epitope regions are identified, these peptide sequences are evaluated for their potential to also act as T-cell epitopes. This can be done through two main pathways:

In Silico Prediction: The sequences of the B-cell "hit" peptides are run through bioinformatics algorithms that predict their binding affinity to various Major Histocompatibility Complex (MHC) class I and class II alleles. nih.govfrontiersin.org Peptides that are predicted to bind strongly to MHC molecules are considered promising candidates for T-cell recognition.

Functional T-Cell Assays: The candidate peptides identified from the B-cell screen (and often prioritized by in silico analysis) are synthesized and then tested directly for their ability to stimulate T-cells. nih.govcphi-online.com This is done using the PBMC-based functional assays described previously, such as ELISpot, ICS, or proliferation assays, to confirm that the peptide can indeed elicit a T-cell response (e.g., IFN-γ secretion) from the same donors whose serum was used for the B-cell screen. nih.govlabhoo.com

By combining these methods, researchers can pinpoint specific peptide sequences that are capable of being recognized by both B-cell receptors (antibodies) and T-cell receptors (when presented by MHC), making them valuable candidates for peptide-based vaccines. nih.govresearchgate.net

No Information Found for Peptide Antigen "sura1.t"

Despite a comprehensive search of available scientific literature and databases, no specific information could be found for the chemical compound "this compound." As a result, it is not possible to provide a detailed article on its specific antigen processing and presentation mechanisms.

The requested article outline requires in-depth, scientifically accurate information regarding the intracellular processing, MHC loading, and cross-presentation of this particular peptide. However, there are no publicly available research findings, data, or any mention of "sura1.t" in the context of immunology or biochemistry.

Therefore, any attempt to generate content for the specified sections and subsections would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. The fundamental prerequisite for creating the requested article—the existence of scientific data on "this compound"—is not met.

It is recommended to verify the name and existence of the peptide antigen . Should "sura1.t" be a novel, unpublished, or proprietary compound, information regarding its immunological properties would not be in the public domain. If the name is a misspelling or an internal designation, providing the correct or alternative nomenclature may yield the necessary information for a detailed scientific article.

Antigen Processing and Presentation Mechanisms Pertinent to Peptide Antigen Sura1.t

Influence of Antigen-Presenting Cell Subsets on Peptide Antigen sura1.t Presentation

The effective presentation of peptide antigens to T lymphocytes is a critical determinant of the success of cancer immunotherapies. Different subsets of professional antigen-presenting cells (APCs), primarily dendritic cells (DCs), macrophages, and B cells, possess distinct capabilities in antigen uptake, processing, and presentation. The manner in which these subsets handle and present the this compound, a key component of survivin-based cancer vaccines, significantly influences the nature and magnitude of the resultant anti-tumor immune response.

Dendritic Cells (DCs): The Primary Initiators of the Anti-sura1.t T-cell Response

Dendritic cells are widely regarded as the most potent APCs for priming naive T cells and are central to initiating the immune response against this compound. nih.gov Their proficiency stems from their specialized mechanisms for antigen capture, processing, and presentation to both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs).

Research has consistently shown that DCs pulsed with survivin peptides, including sequences related to sura1.t, can effectively stimulate CTL responses against tumor cells. nih.gov These DCs can be generated from patient monocytes and primed with survivin peptides or recombinant protein ex vivo before being administered as a cellular immunotherapy. nih.gov The maturation state of the DCs is crucial; mature DCs upregulate co-stimulatory molecules and secrete cytokines that are essential for robust T-cell activation. spandidos-publications.com

A key mechanism employed by DCs for activating CD8+ T cells against exogenous antigens like those in vaccine formulations is cross-presentation . In this process, externally derived antigens are taken up by DCs and loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ T cells. researchgate.net This is particularly relevant for peptide vaccines where the antigen is not endogenously expressed by the APC. Studies have demonstrated that DCs can cross-present survivin-derived peptides to activate specific CD8+ effector T cells. researchgate.netaacrjournals.org

Furthermore, targeting survivin protein directly to DCs in vivo using strategies such as anti-DEC-205 monoclonal antibodies has been shown to significantly enhance the presentation to CD4+ T cells, leading to strong, specific immune responses. rockefeller.edu This highlights the superior ability of DCs to process and present survivin antigens compared to other vaccination strategies.

The use of vaccine delivery systems, such as the DepoVax™ platform, further leverages the function of DCs. This oil-based depot formulation is designed for slow antigen release and facilitates the active uptake of vaccine components by phagocytic APCs, predominantly DCs, which then migrate to lymph nodes to initiate the immune response. nih.gov

| Research Finding | APC Subset | Key Outcome | Reference |

| Pulsing with survivin peptides induces specific CTLs. | Dendritic Cells | Generation of cytotoxic T lymphocytes that can lyse tumor cells. | nih.gov |

| Cross-presentation of survivin-derived peptides. | Dendritic Cells | Activation of specific CD8+ effector T cells. | researchgate.netaacrjournals.org |

| In vivo targeting of survivin to DCs via DEC-205. | Dendritic Cells | Enhanced CD4+ T cell responses. | rockefeller.edu |

| Use of depot-forming vaccine delivery systems. | Dendritic Cells | Facilitated active antigen uptake and transport to lymph nodes. | nih.gov |

Table 1: Role of Dendritic Cells in this compound Presentation

Macrophages: Modulators of the Tumor Microenvironment and Antigen Presentation

Macrophages, another key phagocytic APC subset, also play a role in the immune response to survivin-derived peptides, although their function is more plastic and context-dependent than that of DCs. Their influence on the presentation of sura1.t is closely linked to their polarization state within the tumor microenvironment (TME). Tumor-associated macrophages (TAMs) can exist on a spectrum from a pro-inflammatory, anti-tumoral M1 phenotype to an anti-inflammatory, pro-tumoral M2 phenotype.

While direct comparative studies on the efficiency of sura1.t presentation by macrophages versus DCs are limited, it is understood that M1 macrophages are more effective at antigen presentation and T-cell activation. The expression of VISTA on macrophages can inhibit T-cell activation, suggesting a potential mechanism for immune suppression within the TME that could affect the response to sura1.t. nih.gov

Therapeutic strategies that can repolarize macrophages from an M2 to an M1 phenotype could therefore enhance the presentation of tumor antigens like sura1.t and improve the efficacy of cancer vaccines.

| Research Finding | APC Subset | Key Outcome | Reference |

| Expression of inhibitory molecules like VISTA. | Macrophages | Potential for suppression of T-cell activation in the TME. | nih.gov |

| Polarization state influences APC function. | Macrophages | M1 phenotype is associated with enhanced antigen presentation and anti-tumor immunity. |

Table 2: Influence of Macrophages on this compound Presentation

B Cells: A Dual Role in the Anti-Survivin Immune Response

The role of B cells in presenting the this compound is less well-defined compared to DCs. B cells are known to be efficient APCs, particularly for soluble antigens that they can internalize via their B-cell receptor (BCR). The presence of naturally occurring anti-survivin antibodies in cancer patients suggests that B cells can recognize and respond to the survivin protein. aacrjournals.orgnih.gov

There is evidence that EBV-transformed B-cells can process and present phosphorylated peptides on MHC class I molecules. google.com This could be relevant for the presentation of certain post-translationally modified survivin peptides. Furthermore, studies in autoimmune diseases like myasthenia gravis have shown that B cells from patients have increased expression of survivin, including on the cell surface, which could make it a target for antibody-mediated therapies. aai.org In the context of type 1 diabetes, B cells are noted to be antigen-presenting cells that assist in the T-cell response. researchgate.net

While B cells can present antigens to T cells, their primary role in the context of many cancer vaccine strategies is often considered to be the production of antibodies. Their relative contribution to the direct presentation of this compound to T cells in comparison to DCs and macrophages in cancer immunotherapy remains an area for further investigation.

| Research Finding | APC Subset | Key Outcome | Reference |

| Can process and present phosphorylated peptides. | B Cells | Potential to present post-translationally modified survivin peptides. | google.com |

| Express survivin on the cell surface in certain conditions. | B Cells | May act as both APCs and targets for anti-survivin therapies. | aai.org |

| Known to assist in T-cell responses in autoimmunity. | B Cells | Suggests a potential, though less defined, role in presenting sura1.t in cancer. | researchgate.net |

Table 3: Potential Role of B Cells in this compound Presentation

Immunogenicity Assessment Methodologies for Peptide Antigen Sura1.t

General Principles of Peptide Antigen Immunogenicity Evaluation

The immunogenicity of a peptide therapeutic is influenced by a variety of factors. These include the peptide's amino acid sequence, its structural similarity to endogenous human proteins, and the presence of impurities from the manufacturing process. europa.eunih.gov Even minor differences in the impurity profile between a generic peptide and a reference product can alter the immunogenicity risk. usp.org

Key principles in evaluating peptide immunogenicity include:

T-cell Epitope Presence : The primary driver of an adaptive immune response to a peptide is the presence of T-cell epitopes, which are short linear peptide sequences that can bind to Human Leukocyte Antigen (HLA) molecules on antigen-presenting cells (APCs). epivax.comnih.gov

Innate Immune Activation : Impurities introduced during manufacturing can act as "danger signals," activating the innate immune system and enhancing the adaptive response to the peptide itself. nih.govnih.gov

Multidisciplinary Approach : A thorough evaluation requires expertise from various fields, including quality control, non-clinical, and clinical disciplines.

Risk-Based Strategy : The extent of immunogenicity testing should be based on a risk assessment that considers both the likelihood of an immune response and its potential clinical consequences. europa.eu

Several factors can influence the immunogenic potential of a peptide antigen:

| Factor | Description |

| Size and Complexity | Larger and more complex peptides tend to be more immunogenic. abyntek.com |

| Sequence Homology | Peptides with low homology to human proteins are more likely to be recognized as foreign. youtube.com |

| Chemical Modifications | Post-translational modifications or synthetic alterations can create new epitopes. europa.eu |

| Formulation | Excipients and the final formulation can impact peptide stability and aggregation, which may increase immunogenicity. europa.eu |

| Impurities | Process-related impurities can act as adjuvants, boosting the immune response. youtube.com |

In Vitro Immunogenicity Assays for Peptide Antigen sura1.t

A variety of in vitro assays are available to assess the immunogenic potential of peptide products like sura1.t. These assays can be broadly categorized into those that evaluate adaptive immune responses and those that assess innate immune responses. fda.govfda.gov While no single standardized method exists, a combination of well-validated assays can provide a comprehensive immunogenicity risk profile. fda.govfda.gov

Assessment of Adaptive Immune Responses

The adaptive immune response to peptide antigens is primarily mediated by T-cells. Therefore, in vitro assays for adaptive immunogenicity focus on measuring T-cell activation and proliferation. nih.gov A critical first step in T-cell activation is the recognition of a peptide bound to an HLA molecule on an APC by a T-cell receptor. nih.gov

Commonly used in vitro assays for adaptive immune responses include:

T-cell Proliferation Assays : These assays measure the proliferation of T-cells in response to the peptide antigen. Peripheral blood mononuclear cells (PBMCs) from a diverse pool of HLA-typed donors are co-cultured with the peptide, and T-cell proliferation is measured. youtube.com

Cytokine Release Assays : Activated T-cells release specific cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). Measuring the levels of these cytokines provides an indication of the type and magnitude of the T-cell response. researchgate.net The ELISpot assay is a sensitive method for detecting cytokine-secreting cells. researchgate.net

Major Histocompatibility Complex (MHC) Binding Assays : These assays directly measure the binding affinity of the peptide to various HLA molecules. youtube.com This information helps to confirm in silico predictions and inform the design of other in vitro assays. epivax.com

MHC-Associated Peptide Proteomics (MAPPs) : This technique identifies the actual peptide sequences that are presented by MHC class II molecules on APCs after processing the full therapeutic protein. nih.gov

Assessment of Innate Immune Responses

The innate immune system is the body's first line of defense against foreign substances. youtube.com Impurities in peptide drug products can activate innate immune cells, leading to an inflammatory response that can enhance the adaptive immune response. nih.govnih.gov

In vitro assays to assess innate immune responses include:

Dendritic Cell (DC) Activation Assays : DCs are key APCs that bridge the innate and adaptive immune systems. These assays measure the activation and maturation of DCs in response to the peptide product by analyzing the expression of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. youtube.com

Toll-like Receptor (TLR) Activation Assays : TLRs are a class of receptors that recognize pathogen-associated molecular patterns (PAMPs). Reporter cell lines expressing specific TLRs can be used to screen for the presence of TLR-activating impurities in the peptide product. nih.gov

Complement Activation Assays : Some impurities can activate the complement system, a part of the innate immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells. nih.gov

Method Optimization and Validation for In Vitro Immunogenicity Assays

For in vitro immunogenicity assays to provide reliable and meaningful data, they must be properly optimized and validated. fda.gov Insufficient method optimization is a common deficiency in regulatory submissions. fda.gov

Key parameters that require optimization and validation include:

Assay Sensitivity and Specificity : The assay must be sensitive enough to detect low-level immune responses and specific to the peptide antigen of interest. fda.gov

Cell Viability : The concentrations of the test peptide and control articles should not be toxic to the cells used in the assay. youtube.com

Donor Selection : For PBMC-based assays, a sufficient number of donors with a broad representation of HLA genotypes should be used to reflect the diversity of the human population. youtube.comfda.gov

Positive and Negative Controls : The use of appropriate positive and negative controls is essential for ensuring the validity of the assay results. sci-hub.se

Experimental Conditions : Parameters such as cell number, incubation time, and peptide concentration must be carefully optimized. fda.govyoutube.com

Preclinical Immunogenicity Studies of this compound in Animal Models

Preclinical animal studies are a crucial component of immunogenicity assessment, providing in vivo data that complements in vitro findings. researchgate.nettbvacpathway.org These studies aim to understand the relationship between dose, immune response, and protection, which can inform dose selection for later clinical trials. tbvacpathway.org

A range of animal models can be used for preclinical immunogenicity testing, including rodents and non-human primates. researchgate.net The choice of model depends on the specific characteristics of the peptide therapeutic and its intended mechanism of action. tbvacpathway.org For example, in the development of an HIV-1 p17-based synthetic peptide vaccine, immunogenicity was demonstrated in mice, and safety was assessed in various animal models before proceeding to human trials. nih.gov

Key aspects of preclinical immunogenicity studies include:

Dose-Ranging Studies : Evaluating a range of doses helps to establish a dose-response relationship for immunogenicity. tbvacpathway.org

Characterization of the Immune Response : This involves identifying the types of immune responses induced (e.g., T-cell subsets, cytokine profiles, antibody isotypes). tbvacpathway.org

Correlation with Protection : A primary goal is to identify specific and quantifiable immune responses that correlate with the desired therapeutic effect. tbvacpathway.org

Considerations for Species Differences in Immunogenicity Potential

A significant challenge in preclinical immunogenicity testing is the translation of animal data to humans. researchgate.net Differences in the immune systems between species, particularly in the MHC molecules that present peptide antigens to T-cells, can lead to different immunogenic responses. researchgate.net

Key considerations include:

MHC Polymorphism : The high degree of polymorphism in human HLA genes is not fully replicated in animal models, which can affect the types of T-cell epitopes that are recognized.

Tolerance : Animal models may be tolerant to humanized proteins that share a high degree of sequence homology with their endogenous counterparts. researchgate.net

Transgenic Models : The use of transgenic animals expressing human HLA molecules can provide a more predictive model for human T-cell responses. researchgate.netnih.gov

Ultimately, the predictive value of an animal model depends on the specific protein or peptide being evaluated. researchgate.net Therefore, an integrated analysis of in silico, in vitro, and in vivo data is essential for a comprehensive immunogenicity risk assessment of this compound. researchgate.net

Utilization of Murine Models for Peptide Antigen Immunogenicity

Murine models are fundamental tools for the preclinical evaluation of the immunogenicity of peptide antigens. nih.govnih.gov Transgenic (Tg) mice that express human leukocyte antigen (HLA) class I alleles, while lacking the corresponding murine Major Histocompatibility Complex (MHC) class I, are particularly useful for assessing human vaccines designed to induce CD8+ T-cell responses. nih.gov These models allow for the study of immune responses to human proteins in a system that mimics a state of tolerance, which must be overcome to generate an immune response. nih.gov

The primary advantages of using murine models include:

Mimicking Human Tolerance: Transgenic mice can be bred to be tolerant to a human protein, simulating the condition in human subjects. nih.gov

Evaluating Product-Related Factors: They are effective for investigating how factors like impurities or protein conformation affect immunogenicity. nih.gov

Identifying Antigenic Sequences: These models facilitate the identification of peptide sequences that bind to HLA molecules and could pose a higher immunogenicity risk. nih.gov

Different types of murine models are employed depending on the research question. Wild-type mice can be used to evaluate murine versions of human proteins, while various transgenic and humanized mouse models are used to more closely replicate the human immune system. nih.govnih.gov For instance, researchers have used B10 congenic mice with different MHC haplotypes to analyze the localization of T- and B-cell epitopes within peptide antigens derived from bacterial proteins. nih.gov

Evaluation of T-cell Mediated Responses in Animal Models

Evaluating T-cell mediated responses is a critical component of immunogenicity assessment in animal models. wikipedia.org T-cells recognize fragments of protein antigens presented by MHC molecules on the surface of antigen-presenting cells (APCs). wikipedia.org The primary goal is to determine if a peptide antigen can activate T-cells, leading to proliferation and differentiation into effector cells that mediate an immune response. wikipedia.orgcriver.com

Key methods for evaluating T-cell responses in animal models include:

In Vitro Restimulation: Splenocytes from immunized mice can be stimulated in vitro with the peptide antigen. The subsequent T-cell response, often measured by cytokine production (e.g., Interferon-gamma, IFN-γ) or proliferation, is then quantified. nih.gov

Tetramer Staining: MHC-peptide tetramers can be used to directly stain and quantify antigen-specific T-cells, allowing for precise measurement of the magnitude of the CD8+ T-cell response. nih.gov

Functional Assays: The ultimate test of a T-cell response is its functional capacity. Assays can measure the ability of T-cells induced by a peptide to kill target cells, such as tumor cells expressing the target antigen. frontiersin.orgelsevierpure.com

For example, one study successfully identified an altered peptide ligand that induced robust T-cell responses from the peripheral blood mononuclear cells of all healthy donors tested, and these T-cells exhibited superior anti-cancer immunity compared to those induced by the natural antigen. frontiersin.org

Factors Influencing Peptide Antigen Immunogenicity

The immunogenicity of a peptide antigen is not an intrinsic property but is influenced by a multitude of factors. explorationpub.comalaskasealife.org These include the peptide's own characteristics, the presence of impurities, and the context in which it is presented to the immune system. nih.govnih.gov Understanding these factors is crucial for designing effective and safe peptide-based therapies and vaccines.

Influence of Peptide Sequence Length and Composition on Immunogenicity

The length and amino acid sequence of a peptide are primary determinants of its immunogenicity. wikipedia.org

Peptide Length: MHC class I molecules typically present peptides that are 8-10 amino acids long, though longer peptides can also play a role. criver.com T-cell receptors (TCRs) often show a distinct preference for a specific peptide length; agonists of a non-preferred length are generally rare and suboptimal. criver.com Studies have shown that for stimulating both CD8+ and CD4+ T-cells, sets of 15-amino acid peptides with an 11-amino acid overlap can be a good compromise. nih.gov Shorter peptides (8-20 residues) have been observed to be more likely to enhance cell growth in some experimental systems, while longer ones are more likely to be detrimental. wikipedia.org

Amino Acid Composition: The specific amino acid sequence dictates binding to MHC molecules, a prerequisite for T-cell recognition. wikipedia.orgalaskasealife.org Single amino acid substitutions can dramatically alter immunogenicity, either creating or destroying a T-cell epitope. alaskasealife.org Furthermore, the sequence composition can influence the peptide's structural conformation when bound to MHC, which directly affects TCR recognition. alaskasealife.org Studies have indicated that T-immunogenic peptides often consist of clusters of rare amino acid patterns. nih.gov

| Peptide Length (Amino Acids) | Typical MHC Class Restriction | General Observations on Immunogenicity | Reference |

|---|---|---|---|

| 8-10 | MHC Class I | Optimal length for CD8+ T-cell stimulation. TCRs often exhibit a strong preference for a single length within this range. | criver.com |

| 15 | MHC Class II / Class I (after processing) | Considered a good compromise for stimulating both CD4+ and CD8+ T-cells in screening applications. | nih.gov |

| >20 | MHC Class II | Longer peptides may be more likely to contain multiple epitopes but can also have decreased activity or be associated with negative effects in some contexts. | wikipedia.org |

Impact of Peptide Purity and Synthetic Impurities on Immunogenicity

The purity of a synthetic peptide product is critical, as impurities can significantly impact immunogenicity assessments and clinical outcomes. nih.gov Regulatory bodies recommend that impurities in generic peptide drugs be characterized, as they have the potential to elicit unwanted immune responses. unifr.chyoutube.comyoutube.com

Nature of Impurities: Impurities can arise during solid-phase peptide synthesis and may include sequences with deletions or modifications of amino acids. explorationpub.comnih.gov

Unintended Immune Responses: These impurities can act as novel T-cell epitopes, leading to the activation of T-cells that would not respond to the intended peptide. nih.govunifr.ch In some documented cases, T-cell responses observed in assays were found to be directed against impurities rather than the designed peptide, a finding that was only confirmed upon re-synthesis and testing of higher purity peptides. explorationpub.comnih.gov

Risk Assessment: A proposed framework for immunogenicity risk assessment involves using computational tools and in vitro assays to evaluate the potential of both the active peptide drug substance and its impurities to stimulate a T-cell response. nih.govtechnologynetworks.com

| Type of Impurity | Potential Immunological Consequence | Detection / Mitigation Strategy | Reference |

|---|---|---|---|

| Deletion Peptides | Creation of a new, unintended T-cell epitope. | Mass spectrometry (e.g., MALDI-FTMS) for batch comparison. Re-synthesis and testing of high-purity peptides. | explorationpub.comnih.gov |

| Modified Peptides (e.g., sulfation) | Altered binding to MHC or TCR, potentially leading to false-positive or false-negative results in T-cell assays. | Detailed chemical analysis of peptide batches. | nih.gov |

| Host-Cell Proteins (in recombinant peptides) | Can act as potent immunogens, confounding the assessment of the peptide itself. | Stringent purification protocols and quality control. | nih.gov |

Effects of Antigen Dose on Immune Response

The dose of a peptide antigen administered is a critical variable that can qualitatively and quantitatively shape the resulting immune response. elsevierpure.com The concept that higher doses automatically lead to better protection is not universally true, and an optimal dose often needs to be determined empirically. nih.govelsevierpure.com

T-Cell Differentiation and Quality: High antigen doses can drive T-cells towards terminal differentiation, which may result in a less effective and non-protective state. nih.gov Conversely, lower antigen doses have been shown in some models, such as for a tuberculosis vaccine candidate, to increase both the magnitude and quality (polyfunctionality) of the responding CD4+ T-cells. elsevierpure.com

Induction of Tolerance vs. Immunity: The dose can determine the outcome between immune activation and immune tolerance. While high doses can sometimes lead to the deletion of autoreactive T-cells, in other contexts, low-dose antigen administration has been found to be the most effective regimen for preventing autoimmunity. elsevierpure.com

The relationship between antigen dose and the resulting immune response is complex and context-dependent, highlighting the importance of dose-ranging studies in preclinical development. nih.gov

Computational Approaches in Peptide Antigen Sura1.t Research

In Silico Mapping and Prioritization of Peptide Antigen sura1.t Epitopes

The culmination of the predictive steps described above is the in silico mapping and prioritization of the most promising T-cell epitopes within the sura1.t sequence. This process integrates multiple layers of computational analysis to create a final, ranked list of candidates for experimental validation.

The workflow typically proceeds as follows:

MHC Binding Prediction: The full sequence of sura1.t is screened against a panel of common HLA alleles to identify all potential binders.

Antigen Processing Prediction: The list of binders is filtered based on the predicted likelihood of proteasomal cleavage and TAP transport.

Immunogenicity Scoring: The remaining candidates are scored for their predicted immunogenicity.

Specificity/Homology Check: Each high-scoring candidate is checked against the human proteome to eliminate potential cross-reactive epitopes.

Epitope Clustering: Overlapping peptides that are part of a high-scoring region may be grouped into "epitope clusters," suggesting immunodominant regions within the antigen. mdpi.com

This multi-parameter approach significantly refines the search for functional T-cell epitopes, allowing researchers to focus their resources on a small number of high-priority candidates derived from sura1.t. nih.gov

Advanced Methodologies for Peptide Antigen Sura1.t Analysis

Immunopeptidomics Approaches for Peptide Antigen Discovery

Immunopeptidomics is a specialized field within proteomics that focuses on the large-scale study of peptides presented by major histocompatibility complex (MHC) molecules on the cell surface. nih.gov This approach is crucial for discovering naturally processed and presented tumor antigens that can serve as targets for immunotherapies, such as cancer vaccines. nih.govworldscientific.com

The process begins with the isolation of MHC-peptide complexes from tumor cells or tissues, typically through immunoprecipitation using antibodies specific to MHC class I or class II molecules. worldscientific.com Following the isolation, the bound peptides are eluted and then subjected to analysis by high-resolution mass spectrometry. nih.gov The resulting data provides a snapshot of the "immunopeptidome," the complete set of peptides presented by the cells, which can include tumor-associated antigens and neoantigens arising from tumor-specific mutations. nih.govmdpi.com

For a peptide like sura1.t, which is a component of the cancer vaccine candidate maveropepimut-S (DPX-Survivac), immunopeptidomics would be instrumental in its initial discovery and validation. metwarebio.com By analyzing the immunopeptidome of cancer cells overexpressing the survivin protein, researchers could identify naturally presented epitopes. The identification of the specific sequence corresponding to sura1.t would confirm its relevance as a target for T-cell recognition. Modern immunopeptidomics pipelines integrate genomics and bioinformatics to pinpoint neoantigens, which are highly specific to tumors and are considered ideal targets for personalized cancer vaccines. nih.gov The discovery of novel tumor antigens through these methods is vital for developing new therapeutic cancer vaccines, especially for tumors with a low mutational burden where neoantigen identification is challenging. nih.govmdpi.com

A typical workflow for the immunopeptidomic discovery of a peptide like sura1.t is outlined below:

| Step | Description | Key Objective |

| 1. Cell Culture & Lysis | Tumor cells expressing the target protein (e.g., survivin) are cultured and harvested. Cells are lysed to release cellular components, including MHC-peptide complexes. | To obtain a sufficient quantity of source material for analysis. |

| 2. Immunoprecipitation | MHC-peptide complexes are captured from the cell lysate using antibodies specific for MHC molecules (e.g., anti-HLA-A, -B, -C). | To specifically isolate the peptides presented on the cell surface. |

| 3. Peptide Elution | Bound peptides are gently eluted from the MHC molecules, often using a mild acid treatment. | To separate the peptides from the MHC complex for subsequent analysis. |

| 4. LC-MS/MS Analysis | The eluted peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequence of each peptide. | To identify the sequences of thousands of naturally presented peptides. |

| 5. Data Analysis | The resulting mass spectra are searched against protein databases to identify the source protein of each peptide, confirming its origin (e.g., from the survivin protein). | To validate the presence of the target peptide (sura1.t) and discover other potential antigens. |

This systematic approach ensures that synthetic antigens developed for vaccines, such as sura1.t, correspond to peptides that are naturally processed and presented by tumor cells, making them effective targets for the immune system. elifesciences.org

Mass Spectrometry-Based Characterization of Peptide Antigens

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of synthetic peptides like sura1.t. nih.govacs.org It provides precise information on molecular weight, amino acid sequence, and the presence of any impurities or modifications.

Two primary strategies in proteomics, bottom-up and top-down, can be applied to analyze peptide antigens. creative-proteomics.comchromatographyonline.com

Bottom-Up Proteomics : This is the most common approach. creative-proteomics.com In this method, a protein is enzymatically digested into smaller peptide fragments, which are then analyzed by MS. metwarebio.comcreative-proteomics.com For a synthetic peptide that is already small, like sura1.t, this approach is primarily used in a broader context to identify proteins from a complex mixture. However, the principles of analyzing peptide fragments are central to its characterization.

Top-Down Proteomics : This strategy involves the analysis of intact proteins or large peptide fragments without prior digestion. metwarebio.comcreative-proteomics.com For a synthetic peptide like sura1.t, top-down analysis is the direct method of choice. The intact peptide is introduced into the mass spectrometer, and its precise mass is measured. Fragmentation of the intact peptide (MS/MS) can then be performed to confirm its amino acid sequence. acs.org This approach is advantageous as it preserves information about post-translational modifications and can provide a complete sequence verification. metwarebio.com

| Strategy | Approach for sura1.t Analysis | Advantages | Limitations |

| Bottom-Up | Less direct for a single synthetic peptide. Involves fragmentation and analysis of resulting smaller peptides. | High-throughput capability for complex samples. Mature and widely used techniques. creative-proteomics.com | Information on the intact molecule can be lost. Potential for incomplete sequence coverage. |

| Top-Down | The intact sura1.t peptide is directly analyzed by MS and MS/MS. | Provides precise mass of the intact peptide. Confirms the complete amino acid sequence. acs.org Preserves information on modifications. | Can be technically challenging for large, complex proteins. metwarebio.com Requires high-resolution mass spectrometers. chromatographyonline.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for both identifying and assessing the purity of synthetic peptides. lcms.cznih.gov The process involves separating the peptide from any impurities using liquid chromatography, followed by mass spectrometric analysis for identification and quantification.

For the identification of sura1.t, the peptide is introduced into the mass spectrometer, where it is ionized. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptide (MS1 scan). This peptide ion is then selected and fragmented, and the m/z of the resulting fragment ions is measured (MS2 or MS/MS scan). youtube.com The fragmentation pattern is predictable and provides a "fingerprint" that can be used to confirm the amino acid sequence of the peptide. youtube.com

Purity assessment is critical for synthetic peptide therapeutics to ensure safety and efficacy. nih.gov LC-MS can detect and identify various impurities, such as deletion sequences, insertion sequences, or incompletely deprotected amino acids that may arise during synthesis. lcms.czwaters.com By coupling UV detection with high-resolution mass spectrometry (HRMS), it is possible to quantify the main peptide and even low-level impurities that may co-elute. lcms.czwaters.com

A hypothetical purity analysis of a synthetic batch of sura1.t might yield the following results:

| Compound | Retention Time (min) | Observed Mass (Da) | Relative Abundance (UV %) | Relative Abundance (MS %) | Identification |

| sura1.t | 15.2 | 1049.56 | 98.5 | 98.2 | Target Peptide |

| Impurity A | 14.8 | 936.48 | 0.8 | 1.1 | Deletion (-Thr) |

| Impurity B | 15.2 | 1067.57 | 0.5 | 0.5 | Oxidation (+16 Da) |

| Impurity C | 16.1 | 948.50 | 0.2 | 0.2 | Other |

This level of detailed analysis ensures that the final peptide product meets stringent quality standards.

Peptide Array Technologies for Epitope Mapping of Peptide Antigen sura1.t

Peptide arrays are powerful tools for high-throughput screening of peptide interactions, making them ideal for epitope mapping. jpt.comraybiotech.com Epitope mapping identifies the specific amino acid sequence (the epitope) within an antigen that is recognized by the immune system, for instance, by antibodies or T-cell receptors. For sura1.t, peptide arrays can be used to fine-tune the epitope and understand which residues are critical for T-cell binding and activation.

The technology involves immobilizing a large number of different peptides on a solid surface, such as a glass slide or a cellulose (B213188) membrane. jpt.com These arrays can then be probed with antibodies or T-cells to identify which peptides show binding or elicit a functional response. nih.gov

The SPOT synthesis technique is a flexible and cost-effective method for creating custom peptide arrays directly on a cellulose membrane. jpt.comnih.govsahmri.org.au In this method, small "spots" of amino acid solutions are sequentially applied to a defined position on the membrane, allowing for the parallel synthesis of hundreds of different peptides. nottingham.ac.uk

For epitope mapping of sura1.t, a series of overlapping peptides or peptides with systematic amino acid substitutions (an "alanine scan") can be synthesized. mit.edu For example, to identify the minimal optimal T-cell epitope within the sura1.t sequence, a set of truncated peptides could be created. To determine key binding residues, each amino acid in the sura1.t sequence could be systematically replaced with alanine (B10760859). The resulting array would then be incubated with sura1.t-specific T-cells, and the spots showing T-cell activation (e.g., via cytokine release) would identify the critical residues.

A representative design for an alanine scan of a hypothetical 9-mer peptide on a SPOT membrane could be:

| Spot Position | Peptide Sequence | Purpose |

| A1 | FTE-LTL-GEF | Wild-Type sura1.t |

| A2 | A TE-LTL-GEF | Alanine Scan (Pos 1) |

| A3 | FA E-LTL-GEF | Alanine Scan (Pos 2) |

| A4 | FTA -LTL-GEF | Alanine Scan (Pos 3) |

| ... | ... | ... |

| A10 | FTE-LTL-GEA | Alanine Scan (Pos 9) |

This approach provides high-resolution data on the specific amino acids that are indispensable for the peptide's function. pepperprint.com

High-Throughput Screening Techniques for Peptide Antigen Functionality

Beyond just binding, it is crucial to assess the functional activity of peptide antigens like sura1.t. High-throughput screening (HTS) assays allow for the rapid testing of large numbers of peptides or conditions to measure a specific biological response. drugtargetreview.com

For a T-cell antigen, functionality is typically measured by the ability of the peptide to stimulate T-cells to proliferate or secrete effector molecules like interferon-gamma (IFN-γ). Assays like the Enzyme-Linked Immunospot (ELISpot) are well-suited for HTS. elifesciences.org In an ELISpot assay, T-cells are cultured in wells coated with an antibody that captures IFN-γ. When T-cells are stimulated by the peptide antigen, they release IFN-γ, which is captured by the antibody, resulting in a "spot." The number of spots corresponds to the number of antigen-specific T-cells. elifesciences.org

This technique can be used to screen libraries of peptide variants to identify those with enhanced immunogenicity or to confirm the activity of different batches of synthesized sura1.t. For example, a screen could compare the original sura1.t sequence to modified versions to see if functionality can be improved. acs.org

A hypothetical HTS functional assay result for sura1.t variants might look like this:

| Peptide Variant | Modification | T-Cell Activation (Spot Forming Units / 10^6 cells) |

| sura1.t (WT) | None | 250 |

| Variant 1 | Amino Acid Substitution at Pos 4 | 350 |

| Variant 2 | Amino Acid Substitution at Pos 8 | 50 |

| Variant 3 | C-terminal modification | 260 |

Such HTS approaches are essential for optimizing peptide-based cancer vaccines and for quality control during manufacturing. nih.gov

Information on "this compound" is currently unavailable.

Extensive searches for the chemical compound "this compound" have not yielded any specific results. This particular designation does not correspond to any known peptide antigen in publicly available scientific literature or databases.

The search results consistently refer to the SurA protein , a periplasmic molecular chaperone found in Gram-negative bacteria. This protein plays a crucial role in the proper folding and assembly of outer membrane proteins. SurA is known to bind to various peptide sequences, particularly those rich in aromatic amino acids. For instance, studies have identified peptides such as WEYIPNV and NFTLKFWDIFRK that interact with the SurA protein. nih.govnih.gov